N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide: is an organic compound that features a benzodioxole moiety attached to a butanamide structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines . The specific targets of these compounds are often proteins involved in cell growth and proliferation, such as tubulin .
Mode of Action
For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide may interact with its targets in a similar manner, leading to changes in cell growth and survival.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects are likely due to the compound’s interaction with its targets and its influence on biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide typically involves the reaction of 1,3-benzodioxole with a suitable butanamide precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole moiety is introduced via a coupling reaction with a halogenated butanamide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzodioxole moiety can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules. It may exhibit properties such as antimicrobial or anticancer activity, making it a valuable target for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Researchers investigate its interactions with biological targets to develop new treatments for various diseases .
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of specialty chemicals and materials. Its derivatives may be used in the manufacture of polymers, coatings, and other advanced materials .
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound shares the benzodioxole moiety but differs in its amine structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds feature a benzodioxole group attached to an indole structure, with potential anticancer activity.
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide is unique due to its specific combination of the benzodioxole moiety and the butanamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)5-13(15)14-7-10-3-4-11-12(6-10)17-8-16-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXRYDNKTVYDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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